molecular formula C7H16N2 B13387334 Cyclopentanemethanamine, 1-(methylamino)- CAS No. 116577-08-3

Cyclopentanemethanamine, 1-(methylamino)-

Cat. No.: B13387334
CAS No.: 116577-08-3
M. Wt: 128.22 g/mol
InChI Key: UAPBRGZWDDYYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanemethanamine, 1-(methylamino)- is an organic compound with the molecular formula C7H16N2. It consists of a cyclopentane ring attached to a methanamine group, which is further substituted with a methylamino group. This compound is of interest in various fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentanemethanamine, 1-(methylamino)- typically involves the reaction of cyclopentanone with methylamine under reductive amination conditions. The process may include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of Cyclopentanemethanamine, 1-(methylamino)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanemethanamine, 1-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

Cyclopentanemethanamine, 1-(methylamino)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanemethanamine, 1-(methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • Cyclopentanemethanamine
  • Cyclopentanemethanamine, 1-amino-N-methyl-
  • Cyclopentanemethanamine, 1-(dimethylamino)-

Comparison: Cyclopentanemethanamine, 1-(methylamino)- is unique due to the presence of the methylamino group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

116577-08-3

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-(aminomethyl)-N-methylcyclopentan-1-amine

InChI

InChI=1S/C7H16N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-6,8H2,1H3

InChI Key

UAPBRGZWDDYYSW-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.